molecular formula C17H22N4OS2 B2885329 N-cyclohexyl-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 894006-62-3

N-cyclohexyl-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2885329
CAS No.: 894006-62-3
M. Wt: 362.51
InChI Key: UAPKCBUZXZNUDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H22N4OS2 and its molecular weight is 362.51. The purity is usually 95%.
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Biological Activity

N-cyclohexyl-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and cellular regulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C20_{20}H23_{23}N5_5O2_2S2_2
  • Molecular Weight : 413.56 g/mol
  • IUPAC Name : this compound

This structure includes a cyclohexyl group, a thiazole moiety, and a pyridazine ring, which are critical for its biological activity.

This compound has been shown to exhibit several mechanisms of action:

  • Inhibition of CDK9 : The compound inhibits cyclin-dependent kinase 9 (CDK9), which is crucial for RNA polymerase II transcription. This inhibition leads to the downregulation of anti-apoptotic proteins such as Mcl-1, promoting apoptosis in cancer cells .
  • Modulation of Myc Pathway : It has been noted that compounds similar to this one can modulate the Myc oncogene pathway, which is often dysregulated in various cancers. This modulation can prevent cell proliferation and induce cell death in malignant cells .
  • Antioxidant Activity : Some studies suggest that thiazole derivatives exhibit antioxidant properties, which may contribute to their therapeutic effects by reducing oxidative stress within cells .

Table 1: Summary of Biological Activities

Activity TypeResultReference
CDK9 InhibitionIC50_{50} = 0.15 µM
CytotoxicityIC50_{50} > 10 µM (non-cytotoxic)
Antioxidant ActivitySignificant reduction in ROS levels

Case Studies

  • Cancer Cell Lines : In vitro studies have demonstrated that this compound effectively induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the downregulation of Mcl-1 and activation of pro-apoptotic factors .
  • Animal Models : Preclinical trials using animal models have shown promising results where administration of this compound led to significant tumor regression in xenograft models. The observed effects were attributed to both direct cytotoxicity and modulation of tumor microenvironment factors .
  • Comparative Studies : Comparative studies with other thiazole derivatives indicate that while many share similar mechanisms, N-cyclohexyl derivative exhibits superior potency against specific cancer types due to its unique structural features .

Properties

IUPAC Name

N-cyclohexyl-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS2/c1-11-17(24-12(2)18-11)14-8-9-16(21-20-14)23-10-15(22)19-13-6-4-3-5-7-13/h8-9,13H,3-7,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPKCBUZXZNUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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